2',5'-Dideoxycytidine

Description

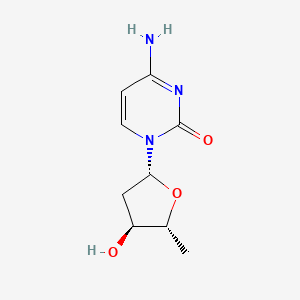

Structure

3D Structure

Properties

CAS No. |

5174-25-4 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O3/c1-5-6(13)4-8(15-5)12-3-2-7(10)11-9(12)14/h2-3,5-6,8,13H,4H2,1H3,(H2,10,11,14)/t5-,6+,8-/m1/s1 |

InChI Key |

LWMIPKUFUQWBMO-GKROBHDKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O |

Canonical SMILES |

CC1C(CC(O1)N2C=CC(=NC2=O)N)O |

Origin of Product |

United States |

Preparation Methods

Core Strategy for 2',5'-Deoxygenation

The synthesis of 2',5'-Dideoxycytidine revolves around the selective removal of hydroxyl groups from cytidine or its derivatives. A pivotal intermediate in this process is α-acyloxyacetaldehyde , which serves as a precursor for constructing the deoxygenated sugar moiety. This intermediate is synthesized via hydrolysis of 2,2-dialkoxyethyl halides , such as 2,2-diethoxyethyl chloride, under acidic conditions. For example, aqueous formic acid promotes hydrolysis at room temperature, yielding α-acyloxyacetaldehyde with high efficiency.

Table 1: Hydrolysis Conditions for α-Acyloxyacetaldehyde Synthesis

| Precursor | Acid Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,2-Diethoxyethyl chloride | Formic acid | 25°C | THF | 85–90 |

| 2,2-Dimethoxyethyl bromide | HCl | 0–5°C | Dichloromethane | 78–82 |

Cyclization to Form the Sugar Moiety

The α-acyloxyacetaldehyde intermediate undergoes cyclization with mercaptoacetic acid to form a 1,3-oxathiolane ring, a critical step in constructing the 2',5'-dideoxy scaffold. This reaction is catalyzed by p-toluenesulfonic acid in toluene under reflux (110–120°C), achieving cyclization yields of 70–75%. The resulting 5-oxo-1,3-oxathiolane-2-carboxylic acid is then decarboxylated to yield the 1,3-oxathiolane sugar derivative.

Base Coupling and Stereochemical Control

Coupling the 1,3-oxathiolane sugar with cytosine is achieved using Lewis acids such as BF₃·Et₂O or TMSCl. The reaction proceeds via a nucleophilic attack at the anomeric carbon, with the Lewis acid activating the sugar moiety for glycosidic bond formation. Stereoselectivity is enhanced by introducing chiral auxiliaries, such as menthyl or norephedrine groups, at the 5'-position of the sugar. These groups facilitate enantiomer separation through fractional crystallization or chiral chromatography.

Table 2: Coupling Reaction Parameters

| Base | Lewis Acid | Temperature | Solvent | β:α Ratio | Yield (%) |

|---|---|---|---|---|---|

| Cytosine | BF₃·Et₂O | −20°C | Acetonitrile | 4:1 | 65–70 |

| 5-Fluorocytosine | TMSCl | 0°C | DMF | 3:1 | 60–65 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts coupling efficiency. Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize reactive intermediates. For instance, refluxing DMF at 153°C enhances the solubility of silylated cytosine, improving coupling yields by 15–20% compared to non-polar solvents. Lower temperatures (−20°C to 0°C) favor β-anomer formation, critical for antiviral activity.

Protecting Group Strategies

Temporary protection of the cytosine base is necessary to prevent side reactions. Benzoyl or acetyl groups are commonly used at the N4 position, with deprotection achieved via mild alkaline hydrolysis (e.g., NH₃/MeOH).

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dideoxycytidine undergoes various chemical reactions, including substitution and reduction. The compound can be phosphorylated to form its triphosphate analog, which is a crucial intermediate in many biochemical processes .

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of nucleophiles such as azides or amines.

Reduction Reactions: Often employ reducing agents like triphenylphosphine in the presence of water.

Major Products: The major products formed from these reactions include 2’,5’-dideoxycytidine triphosphate and other phosphorylated derivatives, which are essential for various biochemical applications .

Scientific Research Applications

Antiviral Applications

Mechanism of Action:

2',5'-Dideoxycytidine functions primarily as an antiviral agent, particularly against human immunodeficiency virus (HIV) and other retroviruses. By incorporating into viral DNA during replication, it acts as a chain terminator, preventing further nucleotide addition due to the lack of a 3' hydroxyl group necessary for phosphodiester bond formation. This mechanism effectively inhibits viral replication and reduces viral load in infected cells.

Clinical Studies:

- HIV Treatment: Clinical trials have demonstrated that this compound can significantly lower plasma HIV RNA levels in patients. Its use in combination with other antiretroviral drugs has been explored to enhance therapeutic efficacy while minimizing resistance development.

- Other Viruses: Research has indicated potential effectiveness against hepatitis B and C viruses, expanding its application beyond HIV treatment.

Research Applications in Molecular Biology

DNA Synthesis Studies:

this compound is extensively utilized in molecular biology for studying DNA synthesis and repair mechanisms. Its incorporation into DNA strands allows researchers to investigate the effects of nucleotide modifications on DNA stability and function.

Polymerase Activity:

The compound is employed to analyze DNA polymerase activity, providing insights into enzyme kinetics and fidelity during DNA replication processes. This application is critical for understanding the molecular basis of mutations and errors in DNA synthesis .

Chemical Synthesis Applications

Building Block for Nucleosides:

In chemical research, this compound serves as a valuable building block for synthesizing more complex nucleoside analogs. Its structural modifications can lead to the development of novel compounds with enhanced biological activities.

Reagent in Chemical Reactions:

The compound is used as a reagent in various chemical reactions aimed at producing modified nucleotides and nucleosides, contributing to advancements in synthetic organic chemistry.

Diagnostic Applications

Development of Diagnostic Tools:

this compound is incorporated into diagnostic kits for detecting viral infections. Its ability to terminate DNA synthesis makes it useful in assays that require precise measurement of viral load or genetic material.

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 2’,5’-Dideoxycytidine involves its incorporation into DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This property makes it a potent inhibitor of viral replication, particularly in the case of HIV . The compound targets viral reverse transcriptase, competing with natural nucleotides and leading to the termination of viral DNA synthesis .

Comparison with Similar Compounds

Metabolic Pathways and Key Metabolites

Key Findings :

Mitochondrial Toxicity and Neuropathy

Mechanistic Insights :

- ddC's mitochondrial toxicity is linked to ddCDP-choline uptake into mitochondria, which inhibits mitochondrial DNA (mtDNA) synthesis .

- Neuropathy correlates with ddCTP:ddCDP-choline ratios and prolonged exposure, distinguishing it from stavudine-induced neuropathy, which involves mitochondrial polymerase-γ inhibition .

Pharmacokinetics and Combination Therapy

Combination Effects :

Clinical Synergy :

- Alternating regimens of ddC and AZT reduce toxicity while maintaining efficacy, as evidenced by delayed neuropathy onset and improved CD4+ responses .

Data Tables: Key Comparative Metrics

Biological Activity

2',5'-Dideoxycytidine (ddC) is a nucleoside analog that has been primarily studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article reviews the biological activity of ddC, focusing on its mechanisms of action, effects on cellular systems, and associated toxicities.

This compound acts as a chain-terminating nucleotide during DNA synthesis. As a dideoxynucleoside, it lacks the 2' and 3' hydroxyl groups essential for DNA strand elongation, thereby inhibiting viral replication. The compound is phosphorylated inside the cell to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase (RT), leading to premature termination of the growing DNA chain .

Antiviral Efficacy

Research indicates that ddC exhibits significant antiviral activity against various strains of HIV. In vitro studies have demonstrated that ddC effectively inhibits HIV-1 replication in primary human lymphocytes and macrophages . The compound's efficacy is influenced by its structural modifications; for instance, the 5-fluoro derivative of ddC shows enhanced antiviral potency compared to ddC itself .

Table 1: Antiviral Activity of this compound

Toxicity and Side Effects

Despite its antiviral benefits, ddC is associated with several toxicities, particularly mitochondrial toxicity. Studies have shown that ddC can lead to mitochondrial DNA (mtDNA) depletion in neuronal cell lines and peripheral neuropathy in patients . The incidence of painful sensorimotor axonal neuropathy has been reported in up to 30% of patients treated with ddC .

Case Studies on Toxicity

- Patient Neuropathy : A study involving nerve biopsies from patients treated with ddC revealed a higher incidence of abnormal mitochondria and mtDNA depletion compared to controls .

- Mitochondrial Dysfunction : In vitro studies using HepaRG cells indicated that exposure to ddC resulted in significant reductions in mtDNA levels and impaired mitochondrial bioenergetics, particularly in proliferating cells .

Research Findings

Recent investigations have focused on the cellular mechanisms underlying ddC-induced toxicity and its implications for treatment regimens in HIV-infected patients. The following findings highlight critical aspects of ddC's biological activity:

- Cell Viability : Proliferating HepaRG cells showed a marked decline in viability when exposed to higher concentrations of ddC, while differentiated cells were more resilient .

- Mitochondrial Bioenergetics : Measurements indicated severe impairments in mitochondrial function after prolonged exposure to ddC, underscoring the need for careful monitoring during treatment .

Q & A

Q. What is the mechanism of action of 2',3'-dideoxycytidine (ddC) as a nucleoside reverse transcriptase inhibitor (NRTI)?

ddC is phosphorylated intracellularly to its active metabolite, ddCTP, which competes with endogenous dCTP for incorporation into viral DNA by HIV-1 reverse transcriptase (RT). Incorporation of ddCTP results in chain termination due to the absence of a 3'-hydroxyl group, halting viral replication . Methodologically, this is validated using in vitro RT activity assays and radiolabeled nucleotide incorporation studies.

Q. How is the antiviral efficacy of ddC assessed in preclinical models?

Antiviral activity is evaluated in cell culture models (e.g., HIV-infected PBMCs or HBV-transfected cell lines like 2.2.15) by quantifying viral DNA/RNA reduction via PCR, plaque assays, or Southern blotting. IC50 values are determined using dose-response curves .

Q. What experimental approaches are used to synthesize and characterize ddC derivatives?

ddC analogs (e.g., N4-dodecyl-5-methyl derivatives) are synthesized via modified nucleoside chemistry, including phosphoramidite or enzymatic methods. Purity is confirmed using HPLC, mass spectrometry, and NMR, while bioactivity is tested in RT inhibition assays .

Advanced Research Questions

Q. How does mitochondrial toxicity arise from ddC, and how is it experimentally measured?

ddC is metabolized to ddCDP-choline, which accumulates in mitochondria, inhibiting DNA polymerase γ and depleting mtDNA. Researchers quantify mtDNA copy number via real-time qPCR (normalized to nuclear DNA) and assess mitochondrial dysfunction using ATP assays or electron microscopy . Carnitine supplementation (3 mM) can mitigate toxicity, providing a control for mechanistic studies .

Q. What mutations confer resistance to ddC in HIV-1, and how are they analyzed?

The Q151M mutation in HIV-1 RT is a primary resistance marker, often accompanied by secondary mutations (e.g., F116Y, F77L). Resistance is studied by site-directed mutagenesis of RT clones, followed by viral fitness assays and structural analysis (e.g., crystallography) to map interactions at the dNTP-binding site .

Q. How do discrepancies in ddC toxicity profiles across studies arise, and how can they be resolved?

Variability in toxicity may stem from differences in cell type (e.g., dividing vs. post-mitotic cells), metabolite uptake efficiency, or co-administered agents (e.g., carnitine). Researchers should standardize models (e.g., U937 cells) and use mitochondrial-specific dyes (e.g., JC-1) to assess membrane potential .

Q. What methodologies are used to study ddC's pharmacokinetics and metabolite distribution?

Radiolabeled ddC tracks intracellular phosphorylation and metabolite formation (e.g., ddCDP-choline) via LC-MS/MS. Mitochondrial uptake is measured using isolated organelles and inhibitor studies (e.g., blocking phosphocholine cytidylyltransferase) .

Q. How is ddC utilized in combination therapy, and what are the implications for resistance evolution?

In combination with AZT, ddC selects for multidrug-resistant RT mutants (e.g., Q151M cluster). Synergy studies use checkerboard assays to calculate fractional inhibitory concentration indices (FICI), while resistance is monitored through longitudinal viral genotyping in clinical cohorts .

Data Contradiction and Experimental Design

Q. How can conflicting results on ddC's inhibition of hepatitis B virus (HBV) be addressed?

While ddC shows potent anti-HBV activity in vitro (IC50 ~0.5 µM in 2.2.15 cells), its efficacy in vivo may vary due to pharmacokinetic limitations. Researchers should validate findings in animal models (e.g., HBV-infected mice) with controlled dosing regimens and measure viral DNA in liver tissue via qPCR .

Q. What controls are essential when studying ddC-induced neuropathy in preclinical models?

Peripheral neuropathy models (e.g., rat dorsal root ganglion cultures) require controls for mitochondrial DNA depletion (e.g., ethidium bromide treatment) and axonal degeneration (e.g., electron microscopy). Behavioral assays (e.g., von Frey filament testing) complement molecular data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.